4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a carboxylic acid group at the 7th position and a keto group at the 4th position.
Vorbereitungsmethoden
The synthesis of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid typically involves several steps:
Analyse Chemischer Reaktionen
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP-1) and HIV-1 integrase, disrupting their catalytic activities and thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid: This compound shares a similar core structure but includes a quinoxaline ring, which may confer different biological activities.
5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biologische Aktivität
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyrazine family. It has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in critical biological processes. This article reviews the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused pyrazole and pyrazine ring system with a carboxylic acid group at the 7th position and a keto group at the 4th position. Its molecular weight is approximately 181.15 g/mol.
Synthesis
The synthesis of this compound involves several key steps:
- Iodination : Pyrazolo[1,5-a]pyrazin-4(5H)-ones react with N-iodosuccinimide to form 7-iodo derivatives.
- Carbonylation : The iodinated derivatives undergo carbonylation using Pd(dppf)Cl2 to yield methyl esters.
- Hydrolysis : Methyl esters are converted into carboxylic acids through alkaline hydrolysis.
Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against several critical enzymes:
- HIV-1 Integrase : A study indicated that derivatives of this compound inhibit HIV-1 integrase with an IC50 value of 74 nM, showing effectiveness in preventing HIV replication in cell cultures .
- Poly(ADP-ribose) Polymerase (PARP) : It acts as an inhibitor of PARP-1, which is involved in DNA repair mechanisms. This inhibition may enhance the efficacy of certain chemotherapeutic agents in cancer treatment.
Therapeutic Potential
Research suggests the compound may have therapeutic applications in:
- Cancer Treatment : Its ability to inhibit PARP and other enzymes could make it a candidate for cancer therapies, especially in tumors with defective DNA repair mechanisms.
- Neurodegenerative Disorders : The compound's mechanism may also extend to neuroprotective effects, although further studies are required to elucidate these pathways.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid | Structure | Inhibits different enzyme targets |
5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Structure | Potential anti-inflammatory properties |
This table illustrates that while these compounds share structural similarities, their biological activities can vary significantly based on their specific substitutions and functional groups.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : By binding to active sites on target enzymes such as PARP and HIV integrase, it disrupts their catalytic functions.
- Cellular Pathway Modulation : The compound may influence various signaling pathways related to cell proliferation and apoptosis through its interactions with these enzymes.
Case Studies
Several case studies have reported on the effectiveness of this compound:
- HIV Research : In vitro studies demonstrated that derivatives effectively inhibited HIV replication in human serum conditions.
- Cancer Studies : Preclinical trials indicated enhanced tumor sensitivity to chemotherapeutics when used alongside PARP inhibitors.
Eigenschaften
IUPAC Name |
4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-2,5H,3H2,(H,8,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDOWLSKEUUSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC=N2)C(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.